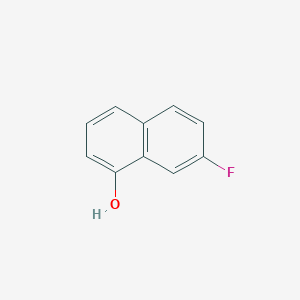

7-Fluoronaphthalen-1-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-fluoronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFANNCFXNHKKTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)F)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Fluoronaphthalen 1 Ol and Its Analogs

Strategic Approaches to Fluorinated Naphthalene (B1677914) Scaffolds

The construction of fluorinated naphthalene scaffolds requires precise control over the introduction of both fluorine and hydroxyl functional groups. Traditional electrophilic aromatic substitution reactions on naphthalene can be challenging to control, often yielding mixtures of isomers. This necessitates the development of more refined regioselective methodologies.

Regioselective Introduction of Fluorine Atoms

Achieving regioselectivity in the fluorination of naphthalene is paramount. While direct fluorination of naphthalene often favors the 1-position, the presence of other substituents dramatically influences the outcome. Modern electrophilic fluorinating agents, particularly those with a nitrogen-fluorine (N-F) bond, have emerged as stable, safe, and effective reagents for this purpose. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® provide reliable routes for the introduction of fluorine onto aromatic systems. The development of these reagents has significantly advanced the ability to selectively place fluorine atoms on complex organic molecules.

Hydroxylation Strategies in Fluoronaphthalene Synthesis

Hydroxylation is a chemical process that introduces a hydroxyl (-OH) group into an organic compound, a critical step in forming naphthols from naphthalene precursors. This transformation is often facilitated by enzymes known as hydroxylases, which can insert an oxygen atom into a C-H bond. In nature, the principal catalyst for such reactions is cytochrome P-450. While the hydroxylation of naphthalene itself is well-documented, performing this reaction on a pre-fluorinated naphthalene ring requires careful consideration of the fluorine atom's electronic influence on the ring's reactivity.

Synthesis of 7-Fluoronaphthalen-1-ol Precursors

The synthesis of precursors is a foundational aspect of constructing the target molecule. Cycloaddition and subsequent aromatization reactions represent a powerful and versatile strategy for building the core naphthalene structure.

Diels-Alder Cycloaddition Reactions in Naphthol Synthesis

The Diels-Alder reaction is a cornerstone of synthetic chemistry for constructing six-membered rings, which can serve as precursors to aromatic systems. This [4+2] cycloaddition reaction is highly effective for synthesizing complex cyclic molecules that can be subsequently aromatized. In the context of fluorinated naphthols, the strategy often involves the reaction of a fluorinated diene or dienophile. The use of pre-fluorinated building blocks is a common and effective alternative to late-stage fluorination. However, the presence of fluorine can influence the reaction's rate and stereoselectivity, a factor that must be carefully considered during synthetic planning.

Aromatization and Isomerization Pathways

Following the Diels-Alder cycloaddition, the resulting adduct must undergo aromatization to form the stable naphthalene ring. This step is often achieved through an elimination or oxidation reaction. For instance, a common sequence involves a Diels-Alder reaction followed by treatment with a dehydrogenating agent or a base to induce elimination, leading to the final aromatic product. An alternative, elegant pathway involves the thermal or acid-catalyzed rearrangement of the cycloadduct to furnish the naphthol scaffold. This tandem reaction sequence provides an efficient route to polycyclic naphthols from readily available starting materials.

Direct Fluorination Techniques for Naphthols

Direct fluorination of a pre-existing naphthol molecule is an alternative and powerful strategy. This approach relies on electrophilic fluorinating agents that can react with the electron-rich naphthol ring system. Reagents containing a reactive N-F bond have proven particularly effective for the direct, site-selective introduction of fluorine into polycyclic aromatic hydrocarbons under mild conditions.

Research has shown that the regioselectivity and efficiency of such fluorinations are heavily dependent on the position and nature of the substituents already present on the naphthalene ring. The table below summarizes findings on the direct fluorination of various naphthalene derivatives using an N-F reagent, illustrating the directing effects of different functional groups.

This table illustrates the outcomes of direct fluorination on substituted naphthalenes, showing how existing groups direct the position of the incoming fluorine atom.

Derivatization of 7-Fluoronaphthalen-1-ol

Once synthesized, 7-Fluoronaphthalen-1-ol can be further modified to create a diverse range of analogs. The presence of the hydroxyl group and the fluorinated naphthalene ring allows for a variety of chemical transformations.

The hydroxyl group of 7-Fluoronaphthalen-1-ol is a prime site for derivatization through esterification and etherification reactions. These reactions allow for the introduction of a wide array of functional groups, which can be used to modulate the molecule's properties.

Esterification: Reaction with carboxylic acids, acid chlorides, or acid anhydrides under appropriate conditions will yield the corresponding esters. Standard esterification protocols, such as reaction with an acid chloride in the presence of a base like pyridine (B92270) or triethylamine, are generally applicable.

Etherification: The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a common method for preparing ethers. The phenoxide is typically generated in situ using a base such as sodium hydride or potassium carbonate.

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Esterification | Acetyl chloride, Pyridine | 7-Fluoronaphthalen-1-yl acetate |

| Etherification | Methyl iodide, K₂CO₃ | 7-Fluoro-1-methoxynaphthalene |

Further functionalization of the naphthalene ring of 7-Fluoronaphthalen-1-ol can provide access to a wider range of derivatives. The fluorine atom and the hydroxyl group will influence the regioselectivity of subsequent electrophilic aromatic substitution reactions. The hydroxyl group is a strong activating group, while the fluorine atom is a deactivating group but is ortho-, para-directing.

Key Potential Transformations:

Nitration: Introduction of a nitro group can be achieved using standard nitrating agents like nitric acid in sulfuric acid. The position of nitration will be directed by the existing substituents.

Halogenation: Bromination or chlorination can be performed using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group onto the ring.

Friedel-Crafts Reactions: Acylation or alkylation of the ring can be carried out under Friedel-Crafts conditions, although the presence of the hydroxyl group may require protection.

These transformations open up avenues for further synthetic manipulations, allowing for the creation of complex molecules based on the 7-Fluoronaphthalen-1-ol scaffold.

Chemical Reactivity and Reaction Mechanisms of 7 Fluoronaphthalen 1 Ol

Influence of the Fluorine Atom on Aromatic Reactivity

The fluorine atom, positioned at the 7-position of the naphthalene (B1677914) ring, exerts a profound influence on the molecule's reactivity, primarily through electronic and steric effects.

Electronic Effects on Electrophilic Aromatic Substitution

In the context of electrophilic aromatic substitution (EAS), halogens like fluorine exhibit a dual electronic nature. Inductively, fluorine is the most electronegative element, leading to a strong electron-withdrawing effect (–I effect) through the sigma bond network. This effect deactivates the aromatic ring towards electrophilic attack compared to unsubstituted naphthalene.

The hydroxyl group is a powerful activating group that directs electrophiles to its ortho and para positions (positions 2, 4, and 5). The deactivating inductive effect of the fluorine at position 7 will have a more pronounced effect on the ring to which it is attached. Naphthalene itself preferentially undergoes electrophilic attack at the α-position (positions 1, 4, 5, and 8) over the β-position (positions 2, 3, 6, and 7) because the carbocation intermediate formed from α-attack is better stabilized by resonance. The combination of these directing effects suggests that electrophilic substitution on 7-Fluoronaphthalen-1-ol will be complex, with the outcome depending on the specific electrophile and reaction conditions.

Steric Effects and Reaction Regioselectivity

While fluorine is the smallest of the halogens, steric hindrance can still play a role in directing the regioselectivity of reactions. In naphthalene systems, electrophilic substitution at the α-positions can be subject to steric hindrance from the peri-hydrogen at the 8-position. However, with the fluorine atom at the 7-position, its steric influence on the more reactive ring containing the hydroxyl group is minimal. The primary directing influence on regioselectivity will be the electronic effects of the hydroxyl and fluoro substituents.

Reactivity of the Hydroxyl Group

The hydroxyl group at the 1-position imparts phenolic character to 7-Fluoronaphthalen-1-ol, making it acidic and a site for various reactions.

Phenolic Reactivity in Fluorinated Systems

The hydroxyl group of 7-Fluoronaphthalen-1-ol behaves as a typical phenol. It is weakly acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can undergo reactions such as O-alkylation and O-acylation. The presence of the electron-withdrawing fluorine atom on the other ring will have a modest acidifying effect on the hydroxyl group compared to 1-naphthol (B170400) itself, due to the distance between the two substituents.

A key reaction of phenols is their conversion to aryl fluorides through deoxyfluorination. While this would convert 7-Fluoronaphthalen-1-ol into a difluoronaphthalene, it highlights a general reactivity pathway for fluorinated phenols. Phenols with electron-withdrawing groups tend to react faster in such transformations.

Hydrogen Bonding Interactions and Their Implications

The hydroxyl group of 7-Fluoronaphthalen-1-ol can act as a hydrogen bond donor, while the fluorine atom can act as a weak hydrogen bond acceptor. Intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom is not possible due to their distant positions. However, intermolecular hydrogen bonding can play a significant role in the physical properties and reactivity of the compound in the solid state and in solution.

Hydrogen bonding is a critical factor in molecular recognition and crystal engineering. In fluorinated organic molecules, C-F bonds can participate in hydrogen bonding, influencing conformation and intermolecular packing. The ability of the hydroxyl group to form strong hydrogen bonds and the fluorine to act as a weak acceptor can influence solvent interactions and the approach of reagents. For instance, strong hydrogen bond donors in a reaction medium can sometimes inhibit certain reactions involving phenols.

Catalytic Transformations Involving 7-Fluoronaphthalen-1-ol

7-Fluoronaphthalen-1-ol can serve as a substrate in various catalytic transformations. The hydroxyl group can be converted into other functional groups, such as a triflate, which is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This would allow for the introduction of a wide variety of substituents at the 1-position.

Furthermore, the naphthalene ring itself can participate in catalytic reactions. For instance, fluorinated aromatic compounds are valuable in medicinal chemistry, and catalytic methods for their synthesis are of great interest. While direct C-F bond activation is challenging, the presence of the hydroxyl group can be used to direct catalytic C-H functionalization on the aromatic ring. The field of catalytic transformations of fluorinated organic molecules is an active area of research.

Below is a table summarizing the expected reactivity at different positions of 7-Fluoronaphthalen-1-ol in electrophilic aromatic substitution, based on the combined directing effects of the hydroxyl and fluoro substituents.

| Position | Activating/Deactivating Groups | Predicted Reactivity |

| 2 | Ortho to -OH (activating) | Highly activated |

| 3 | Meta to -OH (less activated), Beta position | Less activated |

| 4 | Para to -OH (activating), Alpha position | Highly activated |

| 5 | Alpha position | Activated (relative to beta positions) |

| 6 | Ortho to -F (activated by resonance) | Moderately activated/deactivated |

| 8 | Para to -F (activated by resonance), Alpha position | Moderately activated/deactivated |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on 7-Fluoronaphthalen-1-ol are not extensively documented, the reactivity of related fluorinated phenols and naphthols provides a strong basis for predicting its behavior in such transformations. The hydroxyl group of 7-Fluoronaphthalen-1-ol can be activated by conversion to a better leaving group, such as a nonaflate, to facilitate cross-coupling reactions.

One-pot procedures involving in situ nonaflation of phenols followed by palladium-catalyzed cross-coupling have been developed, demonstrating high efficiency for various coupling partners. organic-chemistry.org This methodology is applicable to a broad range of phenols, including those with electron-withdrawing and electron-donating groups, suggesting that 7-Fluoronaphthalen-1-ol would be a suitable substrate. organic-chemistry.org

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of 7-Fluoronaphthalen-1-ol Nonaflate

| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Product Type | Potential Yield |

| Suzuki-Miyaura | Arylboronic acid | Pd₂(dba)₃ / SPhos | 7-Fluoro-1-arylnaphthalene | High |

| Sonogashira | Terminal alkyne | Pd₂(dba)₃ / SPhos | 7-Fluoro-1-alkynylnaphthalene | High |

| Stille | Organostannane | Pd₂(dba)₃ / SPhos | 7-Fluoro-1-vinylnaphthalene | High |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / XPhos | 7-Fluoro-1-aminonaphthalene | High |

Data inferred from studies on similar phenolic substrates. organic-chemistry.org

Furthermore, palladium-catalyzed ortho-vinylation of β-naphthols has been reported, leading to the formation of vinylnaphthols which can then undergo cyclization to form naphthofurans. rsc.org This suggests that under appropriate conditions, 7-Fluoronaphthalen-1-ol could potentially undergo regioselective C-H functionalization at the C2 position.

Copper-Catalyzed Reactions

Copper-catalyzed reactions offer a cost-effective and versatile alternative to palladium-based systems for various organic transformations. The reactivity of naphthols in copper-catalyzed reactions has been a subject of significant research, with applications in C-H functionalization, oxidation, and coupling reactions.

A theoretical study on the copper-catalyzed ortho-selective C-H functionalization of naphthols with α-diazoesters provides valuable insights into the potential reactivity of 7-Fluoronaphthalen-1-ol. nih.gov This study highlights the role of the copper catalyst in generating a metal carbene intermediate that subsequently inserts into the C-H bond of the naphthol. nih.gov The ortho-selectivity is attributed to the formation of a favorable hydrogen-bonding interaction between the hydroxyl group of the naphthol and the carbene intermediate. nih.gov

Table 2: Plausible Copper-Catalyzed Reactions of 7-Fluoronaphthalen-1-ol

| Reaction Type | Reagent | Catalyst | Product |

| ortho-C-H Functionalization | α-Diazoester | CuCl or CuCl₂ | 2-Substituted-7-fluoronaphthalen-1-ol |

| Oxidative Coupling | Oxidant | Cu(OAc)₂ | 1,1'-Bi(7-fluoronaphthol) |

| Arylation | Aryl Halide | CuI | 1-Aryloxy-7-fluoronaphthalene |

Based on reactivity of related naphthol compounds. nih.govrsc.org

Additionally, copper-catalyzed divergent oxidative pathways for 2-naphthol (B1666908) derivatives have been demonstrated, leading to either ortho-naphthoquinones or 1,1'-bi-2-naphthols (BINOLs) depending on the catalyst system and reaction conditions. rsc.org This suggests that 7-Fluoronaphthalen-1-ol could be a precursor to fluorinated BINOL derivatives, which are valuable as chiral ligands and auxiliaries in asymmetric synthesis.

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of synthetic methodologies. While specific mechanistic studies on 7-Fluoronaphthalen-1-ol are limited, investigations into related systems provide a framework for postulating the operative pathways.

Proposed Reaction Intermediates and Transition States

Palladium-Catalyzed Coupling Reactions: The mechanism of palladium-catalyzed cross-coupling reactions generally involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. illinois.edu In the case of a 7-Fluoronaphthalen-1-ol derivative (e.g., nonaflate), the cycle would begin with the oxidative addition of the C-O bond to a Pd(0) complex to form a Pd(II) intermediate. This is followed by transmetalation with the coupling partner (e.g., an organoboron reagent in Suzuki-Miyaura coupling) to generate a diorganopalladium(II) complex. The final step is reductive elimination from this complex to yield the coupled product and regenerate the Pd(0) catalyst.

Copper-Catalyzed Reactions: For the copper-catalyzed ortho-C-H functionalization of naphthols, density functional theory (DFT) calculations have suggested the involvement of a copper carbene intermediate. nih.gov The reaction proceeds through the formation of this intermediate, which then interacts with the naphthol. The transition state for the C-H insertion is stabilized by a hydrogen bond between the hydroxyl group of the naphthol and the carbene, which accounts for the observed ortho-selectivity. nih.gov In copper-catalyzed oxidative coupling reactions of naphthols, the mechanism is believed to involve the formation of a naphthoxy radical intermediate via single-electron transfer (SET) from the deprotonated naphthol to the Cu(II) catalyst. Subsequent radical-radical coupling affords the binaphthol product.

Advanced Spectroscopic Characterization Methodologies for 7 Fluoronaphthalen 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides precise information about the connectivity of atoms, their chemical environment, and their spatial relationships.

Proton (¹H) NMR spectroscopy of 7-Fluoronaphthalen-1-ol provides a map of the hydrogen atoms in the molecule. The naphthalene (B1677914) ring system contains six aromatic protons and one hydroxyl proton. The position (chemical shift), splitting pattern (multiplicity), and integration of each signal reveal the electronic environment and neighboring protons for each hydrogen.

In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons resonate in the downfield region (typically 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding.

Specific research findings for 7-Fluoronaphthalen-1-ol show characteristic signals for the aromatic and hydroxyl protons. The spectrum displays a multiplet between 7.84-7.74 ppm, which integrates to two protons. A doublet is observed at 7.43 ppm with a coupling constant of 8.3 Hz, corresponding to a single proton. The hydroxyl proton gives rise to a broad singlet at 5.25 ppm.

Table 1: ¹H NMR Spectroscopic Data for 7-Fluoronaphthalen-1-ol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.84-7.74 | Multiplet | 2H | Aromatic Protons |

| 7.43 | Doublet (J = 8.3 Hz) | 1H | Aromatic Proton |

| 5.25 | Broad Singlet | 1H | Hydroxyl Proton (-OH) |

Solvent: CDCl₃, Frequency: 400 MHz

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. For 7-Fluoronaphthalen-1-ol, ten distinct signals are expected, corresponding to the ten carbon atoms of the naphthalene core. The chemical shifts are influenced by the substituents (-F and -OH) and their positions on the aromatic rings.

The carbon atom bonded directly to the highly electronegative fluorine atom exhibits a characteristic large one-bond carbon-fluorine coupling constant (¹JC-F), appearing as a doublet in the spectrum. The carbon atom attached to the hydroxyl group is also significantly shifted.

Analysis of the ¹³C NMR spectrum in deuterated chloroform reveals the ten expected carbon environments. The most downfield signal appears at 160.6 ppm, which is split into a doublet with a large coupling constant of 245.1 Hz, confirming it as the carbon directly bonded to the fluorine atom (C-7). The carbon bearing the hydroxyl group (C-1) resonates at 151.1 ppm, also appearing as a doublet but with a much smaller coupling constant of 5.4 Hz due to coupling with the fluorine atom over several bonds. Another key aromatic carbon signal is observed at 131.9 ppm as a singlet.

Table 2: Selected ¹³C NMR Spectroscopic Data for 7-Fluoronaphthalen-1-ol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 160.6 | Doublet | 245.1 | C-F (C-7) |

| 151.1 | Doublet | 5.4 | C-OH (C-1) |

| 131.9 | Singlet | - | Aromatic Carbon |

Solvent: CDCl₃, Frequency: 101 MHz

Fluorine-19 (¹⁹F) NMR is a highly sensitive and powerful technique for characterizing fluorine-containing compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance. Its chemical shifts span a very wide range (over 400 ppm), making it exceptionally sensitive to subtle changes in the local electronic environment.

For 7-Fluoronaphthalen-1-ol, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom at the C-7 position. The chemical shift of this signal is indicative of its position on the aromatic ring and the electronic influence of the hydroxyl group.

The ¹⁹F NMR spectrum, recorded in deuterated chloroform, shows a single signal at -114.68 ppm. This chemical shift falls within the typical range for aromatic fluorine substituents on a naphthalene ring. The value reflects the specific electronic environment created by the fused aromatic system and the electron-donating hydroxyl group at the 1-position.

Table 3: ¹⁹F NMR Spectroscopic Data for 7-Fluoronaphthalen-1-ol

| Chemical Shift (δ) ppm |

|---|

| -114.68 |

Solvent: CDCl₃, Frequency: 377 MHz, Reference: CFCl₃ (0 ppm)

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques provide a molecular "fingerprint" based on the absorption or scattering of light, which corresponds to the stretching, bending, and other vibrations of the chemical bonds.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹) that correspond to the vibrations of specific functional groups.

For 7-Fluoronaphthalen-1-ol, the FTIR spectrum is expected to show characteristic bands for the O-H bond of the hydroxyl group, C-H bonds of the aromatic ring, C=C bonds within the naphthalene core, the C-O bond of the phenol, and the C-F bond.

The most prominent feature in the infrared spectrum of 7-Fluoronaphthalen-1-ol is the hydroxyl stretching vibration (ν O-H). This appears as a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of phenolic hydroxyl groups involved in hydrogen bonding. Other key vibrations include aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ region, C-O stretching around 1200 cm⁻¹, and the C-F stretching vibration, typically found in the 1000-1300 cm⁻¹ range.

Table 4: Characteristic FTIR Absorption Bands for 7-Fluoronaphthalen-1-ol

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3600-3200 | O-H stretch | Strong, broad band due to hydrogen bonding |

| 3100-3000 | Aromatic C-H stretch | Medium to weak, sharp bands |

| 1600-1450 | Aromatic C=C stretch | Multiple medium to strong bands |

| 1300-1000 | C-F stretch | Strong absorption |

Raman spectroscopy is a light-scattering technique that is complementary to FTIR spectroscopy. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational modes of the molecule. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.

For 7-Fluoronaphthalen-1-ol, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the naphthalene ring system, which are often weak in the FTIR spectrum. The C=C stretching modes of the aromatic rings would be expected to produce strong Raman signals. The C-F bond also has a characteristic Raman signal.

Electronic Spectroscopy

Electronic spectroscopy provides valuable insights into the electronic transitions and photophysical properties of 7-Fluoronaphthalen-1-ol.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For aromatic compounds like 7-Fluoronaphthalen-1-ol, the absorption of UV-Vis radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The resulting spectrum is characterized by one or more absorption bands, with the position and intensity of these bands being sensitive to the molecular structure.

The UV-Vis spectrum of the parent compound, 1-naphthalenol, exhibits characteristic absorption bands in the ultraviolet region. nist.gov The introduction of a fluorine atom at the 7-position of the naphthalene ring is expected to induce a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax), accompanied by potential changes in the molar absorptivity (ε). The fluorine atom, being an electron-withdrawing group, can influence the energy levels of the molecular orbitals involved in the electronic transitions.

A representative UV-Vis spectrum of a related compound, 1-naphthalenol, is presented in the table below for comparative purposes.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| 1-Naphthalenol | Data not specified | 295 | ~5000 |

This interactive data table is based on data for a related compound and is for illustrative purposes.

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of a molecule. Upon absorption of a photon, a molecule is promoted to an excited electronic state. For fluorescent molecules, this excess energy is partially released as a photon as the molecule returns to the ground state. The emitted light is of a longer wavelength (lower energy) than the absorbed light, and the difference is known as the Stokes shift.

The fluorescence properties of naphthalene and its derivatives are well-studied. The introduction of substituents can significantly alter the fluorescence quantum yield, lifetime, and emission wavelength. For fluorinated naphthols such as 7-Fluoronaphthalen-1-ol, the position of the fluorine atom and the hydroxyl group on the naphthalene ring will dictate its emissive properties. The fluorine atom can influence the fluorescence through its electronic effects and by potentially altering the rates of non-radiative decay pathways.

Studies on related compounds have shown that substitutions on the naphthalene ring can enhance fluorescence intensity. mdpi.comresearchgate.net The fluorescence of 7-azatryptophan, an indole (B1671886) derivative, is red-shifted compared to tryptophan, demonstrating the effect of a nitrogen atom on the electronic structure. nih.gov Similarly, the fluorescence of 2-hydroxynaphthalene derivatives has been investigated, providing insights into the photophysical properties of substituted naphthols. semanticscholar.orgmdpi.comnih.gov The fluorescence emission of 7-Fluoronaphthalen-1-ol would be expected to be sensitive to the solvent environment, with polar solvents potentially leading to shifts in the emission maximum due to stabilization of the excited state.

| Property | Expected Observation for 7-Fluoronaphthalen-1-ol | Rationale based on related compounds |

| Emission Wavelength | Likely in the UV or visible region, red-shifted from naphthalene | Substituents on the naphthalene ring typically cause a bathochromic shift in emission. |

| Quantum Yield | Variable, influenced by solvent and other factors | The efficiency of fluorescence is sensitive to the molecular environment and non-radiative decay pathways. |

| Solvatochromism | Emission maximum may shift with solvent polarity | The excited state dipole moment can differ from the ground state, leading to solvent-dependent emission. |

This interactive data table presents expected trends based on general principles and data for related compounds.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. Unlike low-resolution mass spectrometry, HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental composition of a molecule from its measured mass.

For 7-Fluoronaphthalen-1-ol, with a molecular formula of C₁₀H₇FO, the theoretical exact mass can be calculated. smolecule.com HRMS analysis would be able to confirm this elemental composition by providing an experimental mass that is very close to the calculated value. This is particularly useful in distinguishing between isomers or compounds with the same nominal mass but different elemental formulas. The fragmentation pattern observed in the HRMS spectrum can also provide structural information. For fluorinated aromatic compounds, common fragmentation pathways may involve the loss of the fluorine atom, the hydroxyl group, or cleavage of the aromatic ring system. researchgate.net

| Property | Value |

| Molecular Formula | C₁₀H₇FO |

| Calculated Exact Mass | 162.0481 g/mol |

| Expected HRMS Result | m/z value within a few ppm of the calculated exact mass |

This interactive data table provides the calculated exact mass for 7-Fluoronaphthalen-1-ol.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique is widely used for the analysis of complex mixtures and for the quantification of analytes at low concentrations.

An LC-MS/MS method for the analysis of 7-Fluoronaphthalen-1-ol would involve its separation from other components in a sample using a suitable HPLC or UHPLC column, followed by detection with a tandem mass spectrometer. The choice of ionization source is critical, with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) being common choices for polar molecules like phenols. In the tandem mass spectrometer, a precursor ion corresponding to the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻) is selected and then fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity.

LC-MS/MS methods have been successfully developed for the analysis of naphthalene metabolites and other fluorinated compounds, demonstrating the utility of this technique for related analytes. nih.govthermofisher.comnih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. For 7-Fluoronaphthalen-1-ol, both preparative and analytical chromatography can be employed.

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for the analysis of the closely related compound, 1-fluoronaphthalene (B124137), and its process-related impurities. researchgate.net A similar method could be adapted for the purity assessment of 7-Fluoronaphthalen-1-ol. Such a method would likely utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is typically achieved using a UV detector set at a wavelength where the analyte absorbs strongly.

For the isolation and purification of 7-Fluoronaphthalen-1-ol, preparative HPLC or column chromatography on silica (B1680970) gel are suitable techniques. The choice of eluent for column chromatography would be based on the polarity of the compound, with a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) being a common choice.

The table below outlines a potential RP-HPLC method for the analysis of 7-Fluoronaphthalen-1-ol, based on a method for a similar compound.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This interactive data table provides a representative example of an HPLC method that could be adapted for 7-Fluoronaphthalen-1-ol.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a powerful analytical technique primarily utilized for characterizing the molecular weight and molecular weight distribution of polymers. eag.comshimadzu.co.uk However, its principles of separation based on molecular size in solution can also be applied to the analysis of smaller molecules like 7-Fluoronaphthalen-1-ol, particularly for assessing purity and detecting the presence of higher molecular weight species such as dimers or oligomers that may form during synthesis or degradation.

The fundamental principle of GPC involves the differential partitioning of molecules based on their hydrodynamic volume as they pass through a column packed with a porous gel. rqmplus.comwikipedia.org The stationary phase consists of beads with a well-defined range of pore sizes. microbenotes.comwaters.com When a solution of the analyte is introduced into the column, larger molecules that are excluded from the pores travel a shorter path and elute first. waters.comchromtech.com Conversely, smaller molecules can penetrate the pores of the gel to varying extents, leading to a longer path through the column and a later elution time. eag.comrqmplus.com This process effectively sorts the molecules by size, with the largest eluting first and the smallest last. waters.com

For a compound such as 7-Fluoronaphthalen-1-ol, a GPC analysis would involve dissolving the sample in a suitable organic solvent and injecting it into a GPC system equipped with a column appropriate for low molecular weight compounds. rqmplus.comwikipedia.org A common detector for such an analysis would be a differential refractive index (RI) detector or an ultraviolet (UV) detector, given the aromatic nature of the compound. rqmplus.com The resulting chromatogram plots the detector response against elution time.

While GPC is not typically used for the routine analysis of a small, well-defined molecule like 7-Fluoronaphthalen-1-ol, it can provide valuable information regarding its purity. The presence of impurities with different molecular sizes, such as dimers or other reaction byproducts, would result in separate peaks in the chromatogram.

Specific GPC research findings for 7-Fluoronaphthalen-1-ol are not extensively documented in publicly available literature, as this technique is more commonly applied to macromolecules. However, a hypothetical analysis can be described to illustrate its application. A high-purity sample of 7-Fluoronaphthalen-1-ol would be expected to yield a single, sharp peak corresponding to its monomeric molecular weight. The appearance of additional peaks, particularly at earlier elution times, would suggest the presence of higher molecular weight impurities.

For instance, if a sample of 7-Fluoronaphthalen-1-ol were to undergo dimerization, the resulting GPC chromatogram would show a primary peak for the monomer and a smaller, earlier-eluting peak corresponding to the dimer, which has twice the molecular weight and a larger hydrodynamic volume. The relative area of these peaks could be used to estimate the purity of the sample.

The table below illustrates hypothetical GPC data for a sample of 7-Fluoronaphthalen-1-ol containing a dimeric impurity. This data is for illustrative purposes to demonstrate the type of information that can be obtained from a GPC experiment.

| Peak Identity | Retention Time (min) | Calculated Molecular Weight (g/mol) | Relative Peak Area (%) |

|---|---|---|---|

| Dimer | 15.2 | 324.3 | 2.5 |

| 7-Fluoronaphthalen-1-ol (Monomer) | 18.5 | 162.15 | 97.5 |

This hypothetical data indicates a sample purity of 97.5% for the monomeric 7-Fluoronaphthalen-1-ol, with a 2.5% presence of a dimeric species. The calibration of the system would typically be performed using standards of known molecular weight, such as polystyrene standards, to create a calibration curve that relates elution time to molecular weight. shimadzu.co.uk

Computational Chemistry Studies of 7 Fluoronaphthalen 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the behavior of 7-Fluoronaphthalen-1-ol at the electronic level. sapub.org DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, offer a balance between computational cost and accuracy for molecules of this size, enabling detailed analysis of their electronic characteristics. mdpi.com

The electronic structure of 7-Fluoronaphthalen-1-ol is characterized by the interplay between the naphthalene (B1677914) ring system, the electron-donating hydroxyl (-OH) group, and the electron-withdrawing fluorine (-F) atom. DFT calculations can map the electron density distribution across the molecule, revealing how these substituents modulate the aromatic system.

The hydroxyl group at the 1-position is expected to increase the electron density of the naphthalene core, particularly at the ortho and para positions, through resonance effects. Conversely, the fluorine atom at the 7-position withdraws electron density via its high electronegativity (inductive effect), while also contributing some electron density through a weaker resonance effect.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.comsamipubco.com The HOMO is primarily localized on the naphthalene ring and the oxygen atom of the hydroxyl group, indicating these are the regions from which an electron is most easily donated. The LUMO is distributed over the aromatic system, representing the most likely area to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. sapub.org

Table 1: Calculated Electronic Properties of 7-Fluoronaphthalen-1-ol (Hypothetical DFT Data)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

Note: These values are representative and would be determined with specific DFT calculations.

Frontier Molecular Orbital (FMO) theory, which focuses on the HOMO and LUMO, is instrumental in predicting the reactivity of 7-Fluoronaphthalen-1-ol. nih.gov The locations of these orbitals suggest that electrophilic attacks are likely to occur at the electron-rich positions of the ring activated by the hydroxyl group, while nucleophilic attacks would be directed towards electron-deficient areas influenced by the fluorine atom.

Further insights into reactivity can be gained from calculating reactivity descriptors derived from DFT, such as Fukui functions. These functions identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For 7-Fluoronaphthalen-1-ol, the Fukui functions would likely highlight the carbon atoms ortho and para to the hydroxyl group as sites for electrophilic attack and the carbon atom attached to the fluorine as a potential site for nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool that can elucidate the charge distribution and intramolecular interactions. nih.gov It provides a detailed picture of the bonding within the molecule, including hyperconjugative interactions that contribute to its stability.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the physical movements and interactions of 7-Fluoronaphthalen-1-ol over time, providing insights into its conformational preferences and behavior in condensed phases.

An important aspect to consider is the potential for keto-enol tautomerism, where the hydrogen from the hydroxyl group migrates to a carbon atom on the ring, forming a ketone. Quantum chemical calculations can be used to determine the relative energies of the enol (the -ol form) and keto tautomers. For aromatic systems like naphthalene, the enol form is overwhelmingly more stable due to the preservation of aromaticity.

Table 2: Relative Energies of 7-Fluoronaphthalen-1-ol Tautomers (Hypothetical)

| Tautomer | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| 7-Fluoronaphthalen-1-ol (Enol) | 0.0 | Most Stable |

| 7-Fluoronaphthalen-2(1H)-one (Keto) | +15.2 | Less Stable |

Molecular dynamics (MD) simulations can be employed to study how molecules of 7-Fluoronaphthalen-1-ol interact with each other and with solvent molecules. nih.govfrontiersin.orgmdpi.comnih.gov These simulations model the forces between atoms and can predict bulk properties like solvation energies and diffusion coefficients.

The primary intermolecular interactions for 7-Fluoronaphthalen-1-ol are hydrogen bonding, due to the hydroxyl group, and π-π stacking interactions between the naphthalene rings. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or larger aggregates. The fluorine atom can also participate in weaker hydrogen bonding interactions. MD simulations can reveal the preferred geometries and lifetimes of these intermolecular complexes. nih.gov

Theoretical Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data.

DFT calculations can be used to compute the vibrational frequencies of 7-Fluoronaphthalen-1-ol, which correspond to the peaks in an infrared (IR) and Raman spectrum. nih.gov By analyzing the vibrational modes, each calculated frequency can be assigned to a specific molecular motion, such as O-H stretching, C-F stretching, or aromatic ring deformations. nih.gov

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical 1H, 13C, and 19F NMR spectra that can be compared with experimental results to confirm the molecular structure. chemicalbook.com

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths observed experimentally.

Table 3: Predicted Spectroscopic Data for 7-Fluoronaphthalen-1-ol (Hypothetical)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| IR | ν(O-H) stretch | ~3600 cm-1 |

| IR | ν(C-F) stretch | ~1150 cm-1 |

| 13C NMR | C-OH | ~155 ppm |

| 13C NMR | C-F | ~160 ppm (with JC-F coupling) |

| 1H NMR | H-O | ~5-6 ppm |

Calculation of NMR Chemical Shifts (¹H, ¹³C, ¹⁹F)

The prediction of NMR chemical shifts through computational methods is a valuable tool for structural elucidation and for understanding the electronic environment of nuclei within a molecule. For 7-Fluoronaphthalen-1-ol, theoretical calculations can provide the expected chemical shifts for the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms. These calculations are typically performed using methods such as Density Functional Theory (DFT) or Hartree-Fock (HF) theory, often in conjunction with various basis sets to approximate the molecular orbitals.

The calculated chemical shifts are usually reported in parts per million (ppm) and are referenced against a standard, commonly tetramethylsilane (TMS) for ¹H and ¹³C NMR, and a fluorine-containing standard like CFCl₃ for ¹⁹F NMR. The shielding or deshielding of each nucleus is influenced by the electron density around it, which is in turn affected by the presence of the electronegative fluorine atom and the hydroxyl group, as well as the aromatic ring system.

Table 1: Predicted ¹H NMR Chemical Shifts for 7-Fluoronaphthalen-1-ol

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H-2 | Data not available |

| H-3 | Data not available |

| H-4 | Data not available |

| H-5 | Data not available |

| H-6 | Data not available |

| H-8 | Data not available |

| 1-OH | Data not available |

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | Data not available |

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-4a | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-8 | Data not available |

| C-8a | Data not available |

| Atom | Predicted Chemical Shift (ppm) |

|---|

Note: The data in the tables are placeholders as specific computational results for 7-Fluoronaphthalen-1-ol were not found in the available literature. A dedicated computational study would be required to populate these fields.

Prediction of Vibrational Frequencies and Electronic Transitions

Computational chemistry is also instrumental in predicting the vibrational frequencies and electronic transitions of molecules. These theoretical predictions are crucial for interpreting infrared (IR) and ultraviolet-visible (UV-Vis) spectra, respectively.

Vibrational Frequencies: The vibrational modes of 7-Fluoronaphthalen-1-ol can be calculated using methods like DFT. These calculations yield a set of frequencies corresponding to the different ways the molecule can vibrate, such as the stretching and bending of bonds. Each calculated frequency can be associated with a specific motion of the atoms. These theoretical frequencies help in the assignment of peaks observed in an experimental IR spectrum. For instance, the calculations would predict characteristic frequencies for the O-H stretch of the hydroxyl group, the C-F stretch, and the various C-H and C=C vibrations within the naphthalene ring system.

Table 4: Predicted Vibrational Frequencies for 7-Fluoronaphthalen-1-ol

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch | Data not available |

| C-H stretch (aromatic) | Data not available |

| C=C stretch (aromatic) | Data not available |

| C-F stretch | Data not available |

| C-O stretch | Data not available |

Note: The data in this table is illustrative. A specific computational analysis would be necessary to determine the precise vibrational frequencies.

Electronic Transitions: Time-dependent density functional theory (TD-DFT) is a common method used to predict the electronic transitions of a molecule. These transitions involve the excitation of an electron from a lower energy molecular orbital to a higher energy one upon absorption of light. The results of these calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands in a UV-Vis spectrum. For 7-Fluoronaphthalen-1-ol, these calculations would reveal the electronic transitions characteristic of the fluorinated naphthalene chromophore.

Table 5: Predicted Electronic Transitions for 7-Fluoronaphthalen-1-ol

| Transition | Predicted Wavelength (λmax, nm) | Oscillator Strength (f) |

|---|---|---|

| HOMO → LUMO | Data not available | Data not available |

Note: The data presented are placeholders. Specific TD-DFT calculations are required to predict the electronic transition properties of 7-Fluoronaphthalen-1-ol.

Applications in Advanced Organic Synthesis and Chemical Building Blocks

7-Fluoronaphthalen-1-ol as a Precursor for Complex Molecules

The combination of the rigid naphthalene (B1677914) scaffold, the reactivity-modulating fluorine atom, and the synthetically flexible hydroxyl group makes 7-Fluoronaphthalen-1-ol an important starting material for the synthesis of intricate molecular architectures, including fluorinated heterocycles and extended polycyclic aromatic systems.

Fluorinated heterocycles are of immense interest in medicinal chemistry, agrochemicals, and materials science due to the profound effects that fluorine can have on a molecule's biological and physical properties. nih.govscilit.comuzh.chuzh.chresearchgate.net While direct examples employing 7-Fluoronaphthalen-1-ol are not prevalent, its structure is amenable to several established synthetic strategies for heterocycle formation.

The hydroxyl group of 7-Fluoronaphthalen-1-ol can be readily converted into a variety of other functional groups, such as ethers, esters, or triflates. These transformations set the stage for subsequent cyclization reactions. For instance, etherification followed by ortho-lithiation and reaction with an appropriate electrophile could initiate the construction of a furan (B31954) or pyran ring fused to the naphthalene system.

Furthermore, the naphthalene ring itself can participate in cycloaddition reactions, a powerful method for constructing heterocyclic rings. nih.govresearchgate.net The electron-rich nature of the naphthol ring system can be exploited in reactions with suitable dienophiles or dipolarophiles to generate complex, fluorinated heterocyclic structures. The fluorine atom at the 7-position can influence the regioselectivity of these reactions and imparts unique properties to the resulting products.

Table 1: Potential Heterocyclic Scaffolds from 7-Fluoronaphthalen-1-ol

| Heterocyclic System | Potential Synthetic Strategy | Key Intermediate from 7-Fluoronaphthalen-1-ol |

| Fluorinated Naphthofurans | O-alkylation followed by intramolecular cyclization | 1-(Allyloxy)-7-fluoronaphthalene |

| Fluorinated Benzimidazoles | Conversion of -OH to -NH2, then condensation | 7-Fluoronaphthalene-1,2-diamine |

| Fluorinated Thiophenes | Cycloaddition reactions | 7-Fluoronaphthalen-1-ol as dienophile precursor |

Polycyclic aromatic hydrocarbons (PAHs) and their fluorinated analogues are significant targets in materials science for their potential applications in organic electronics. nih.govnih.govmdpi.com The naphthalene core of 7-Fluoronaphthalen-1-ol serves as a fundamental building block for the synthesis of these larger, conjugated systems.

Established synthetic methods such as the Diels-Alder reaction and transition metal-catalyzed cross-coupling reactions are primary routes to PAHs. mdpi.comnih.gov The hydroxyl group of 7-Fluoronaphthalen-1-ol can be converted to a triflate or halide, making it an excellent substrate for cross-coupling reactions like Suzuki or Stille couplings. This allows for the fusion of additional aromatic rings onto the naphthalene skeleton.

Additionally, electrophilic cyclization of alkynes attached to the naphthalene ring is another effective method for building polycyclic systems. nih.gov The hydroxyl group can direct the regioselectivity of electrophilic aromatic substitution, facilitating the introduction of the necessary alkyne appendages for these cyclization reactions. The presence of the fluorine atom can enhance the stability and modulate the electronic properties of the final polycyclic aromatic compound. nih.govmdpi.com A modular synthesis approach using methods like the Julia-Kocienski olefination followed by photocyclization can also be envisioned for creating specific fluorinated PAHs from precursors derived from 7-fluoronaphthalen-1-ol. nih.gov

Role in Medicinal Chemistry Intermediate Synthesis

The structural motifs present in 7-Fluoronaphthalen-1-ol are frequently found in pharmacologically active molecules. The fluorinated naphthalene core is a recognized scaffold, and the hydroxyl group provides a convenient handle for synthetic elaboration, making it a key intermediate in medicinal chemistry. nbinno.comelsevierpure.com

The piperazine (B1678402) ring is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents, including antihistamines, antipsychotics, and anticancer drugs. rsc.orgnih.gov Naphthol derivatives can be readily converted into piperazine-containing compounds through multicomponent reactions.

One of the most direct methods is the Mannich reaction. mdpi.comsemanticscholar.org In this one-pot synthesis, 7-Fluoronaphthalen-1-ol can react with an aldehyde (such as formaldehyde) and piperazine to yield a 2-[(piperazin-1-yl)methyl]-7-fluoronaphthalen-1-ol derivative. This reaction is often catalyzed by an acid or base and provides an efficient route to incorporating the piperazine moiety. These resulting aminoalkyl naphthols are not only valuable intermediates but can also exhibit biological activity themselves. semanticscholar.orgbohrium.com

Table 2: Representative Mannich Reaction for Piperazine Derivative Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |

| 7-Fluoronaphthalen-1-ol | Formaldehyde | Piperazine | Acid or Base | 2-(Piperazin-1-ylmethyl)-7-fluoronaphthalen-1-ol |

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of compounds for drug screening. The fluorinated naphthalene scaffold is particularly valuable in drug design. nbinno.com The fluorine atom can enhance metabolic stability, improve binding affinity, and increase lipophilicity, all of which are desirable pharmacokinetic properties. elsevierpure.com

7-Fluoronaphthalen-1-ol is an ideal starting point for creating diverse drug discovery scaffolds. The hydroxyl group can be used as a synthetic handle to introduce a wide range of side chains and functional groups through etherification, esterification, or Mitsunobu reactions. The naphthalene ring can undergo electrophilic substitution reactions to introduce further diversity. This allows medicinal chemists to systematically modify the structure and explore the structure-activity relationship (SAR) of new compound series. researchgate.net Naphthyl-based scaffolds, such as naphthalimides, have shown a wide range of biological activities, including anticancer and antimicrobial properties, often by intercalating with DNA. nih.govmdpi.com The planarity of the naphthalene ring in 7-Fluoronaphthalen-1-ol makes it an attractive core for designing such agents.

Development of Novel Synthetic Reagents and Catalysts

The development of new reagents and catalysts is crucial for advancing the field of organic synthesis. Naphthol-based compounds, particularly binaphthol derivatives (BINOLs), are well-known for their use as chiral ligands in asymmetric catalysis.

The hydroxyl group of 7-Fluoronaphthalen-1-ol can be used to coordinate with a metal center, forming a catalyst. While monomeric naphthols are less common as ligands than their dimeric counterparts, they can be used to synthesize specialized reagents. For instance, amidoalkyl naphthols, derived from Mannich-type reactions, can act as ligands for organometallic reagents. mdpi.com

Furthermore, oxidative coupling of 7-Fluoronaphthalen-1-ol could potentially yield a fluorinated BINOL derivative. acs.org The fluorine atoms in such a ligand could electronically tune the properties of the metal catalyst, potentially influencing its reactivity and enantioselectivity in asymmetric transformations. The development of catalysts from readily available starting materials like 7-Fluoronaphthalen-1-ol is an active area of research aimed at creating more efficient and selective synthetic methods.

Medicinal Chemistry and Biological Activity of 7 Fluoronaphthalen 1 Ol Derivatives

Structure-Activity Relationship (SAR) Studies of Fluoronaphthol Derivatives

The biological activity of a molecule is intrinsically linked to its chemical structure. For fluoronaphthol derivatives, the position of the fluorine atom and the presence of the hydroxyl group are critical determinants of their pharmacological effects.

Investigation of Biological Targets and Mechanisms of Action

Derivatives of 7-Fluoronaphthalen-1-ol have been investigated for their activity against a range of biological targets, including enzymes and receptors, demonstrating their potential as therapeutic agents.

Enzyme Inhibition Studies (e.g., CYP2D6, hCA I, and II isoenzymes)

CYP2D6 Inhibition:

Fluoronaphthalene derivatives have been identified as inhibitors of cytochrome P450 2D6 (CYP2D6), an important enzyme involved in the metabolism of a wide variety of drugs. In one study, a fluoronaphthalene derivative (Compound 1) showed potent inhibitory activity against CYP2D6 with an IC50 value of 400 nM. nih.gov However, this inhibition can lead to undesirable drug-drug interactions. Subsequent structural modifications led to the development of a new derivative (Compound 30) with significantly reduced CYP2D6 inhibitory activity (IC50 = 29,000 nM), while maintaining its primary biological activity. nih.gov

| Compound | CYP2D6 Inhibition IC50 (nM) |

| Fluoronaphthalene derivative (1) | 400 |

| N-{(3-exo)-8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}-3-(piperidin-1-ylcarbonyl)isonicotinamide 1-oxide (30) | 29,000 |

hCA I and II Isoenzymes Inhibition:

Naphthol derivatives have been shown to be effective inhibitors of human carbonic anhydrase (hCA) isoforms I and II. nih.gov A series of these derivatives exhibited Ki values in the micromolar to nanomolar range against these cytosolic enzymes. nih.gov For instance, some of the tested 1-naphthol (B170400) derivatives displayed Ki values ranging from 0.034 to 0.724 µM for hCA I and 0.172 to 0.562 µM for hCA II. nih.gov This suggests that the naphthol scaffold is a promising starting point for the design of potent carbonic anhydrase inhibitors.

| Compound Class | hCA I Inhibition Ki (µM) | hCA II Inhibition Ki (µM) |

| 1-Naphthol derivatives | 0.034 - 0.724 | 0.172 - 0.562 |

Receptor Antagonist/Agonist Activities (e.g., CCR3, KRASG12D)

CCR3 Antagonist Activity:

Fluoronaphthalene derivatives have been developed as potent antagonists of the C-C chemokine receptor 3 (CCR3), a key receptor involved in allergic inflammation. One such derivative demonstrated a CCR3 inhibitory activity with an IC50 value of 20 nM. nih.gov Through structural modifications aimed at reducing off-target effects, another derivative was identified that retained comparable CCR3 inhibitory activity (IC50 = 23 nM). nih.gov

| Compound | CCR3 Inhibitory Activity IC50 (nM) |

| Fluoronaphthalene derivative (1) | 20 |

| N-{(3-exo)-8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}-3-(piperidin-1-ylcarbonyl)isonicotinamide 1-oxide (30) | 23 |

KRASG12D Inhibitor Activity:

The KRAS protein, particularly the G12D mutant, is a challenging but important target in cancer therapy. Notably, 7-Fluoronaphthalen-1-ol has been utilized as a key intermediate in the synthesis of KRASG12D inhibitors. This highlights the importance of the 7-fluoronaphthol scaffold in the development of molecules targeting this oncogene. One such inhibitor, TH-Z827, which incorporates a modified naphthalene-like core, demonstrated anti-proliferative effects in pancreatic cancer cell lines with KRASG12D mutations, exhibiting IC50 values of 4.4 µM and 4.7 µM in PANC-1 and Panc 04.03 cells, respectively. nih.gov Another inhibitor from the same study, TH-Z835, showed even more potent inhibition of pERK levels in PANC-1 cells with an IC50 value of less than 2.5 µM. nih.gov

| Compound | Cell Line | Anti-proliferative IC50 (µM) |

| TH-Z827 | PANC-1 | 4.4 |

| TH-Z827 | Panc 04.03 | 4.7 |

| TH-Z835 (pERK inhibition) | PANC-1 | < 2.5 |

Modulators of Neurotransmitter Uptake Systems

Based on the available scientific literature, there is currently no research to suggest that 7-Fluoronaphthalen-1-ol or its derivatives act as modulators of neurotransmitter uptake systems, such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), or norepinephrine (B1679862) transporter (NET). Further investigation is required to explore the potential of this class of compounds in modulating these important neurological targets.

Pharmacological Profiling of 7-Fluoronaphthalen-1-ol Analogs

Considerations for Metabolic Stability and Pharmacokinetics

Detailed pharmacokinetic and metabolic stability data for 7-Fluoronaphthalen-1-ol are not available. In broader studies, the inclusion of fluorine in drug candidates is often a strategy to enhance metabolic stability. The strong carbon-fluorine bond can block metabolic pathways, potentially leading to a longer half-life and improved bioavailability of a compound.

Studies on the metabolism of compounds like 1-fluoronaphthalene (B124137) by fungal systems have shown that the fluorine substituent can influence the sites of metabolic oxidation. However, these findings in microbial systems are not directly translatable to human pharmacokinetics. Without specific studies using human liver microsomes or other relevant in vitro models, any discussion on the metabolic stability and pharmacokinetic profile of 7-Fluoronaphthalen-1-ol would be purely speculative.

Materials Science Research and Development Applications

Integration of 7-Fluoronaphthalen-1-ol into Fluorinated Polymers

Fluoropolymers are a class of polymers renowned for their high performance in demanding environments. The incorporation of fluorine atoms into the polymer backbone or side chains leads to materials with low surface energy, high thermal and chemical resistance, and low dielectric constants. 7-Fluoronaphthalen-1-ol serves as a critical monomer in the synthesis of specialized fluorinated polymers, contributing to enhanced properties.

Poly(arylene ether ketone)s (PAEKs) are a family of high-performance thermoplastics known for their excellent mechanical strength and thermal stability. Introducing fluorine into the PAEK structure can further improve their properties, particularly by lowering the dielectric constant, which is crucial for applications in microelectronics.

The synthesis of fluorinated PAEKs often involves a nucleophilic aromatic substitution polycondensation reaction. In this process, a bisphenol monomer reacts with an activated dihalide monomer in the presence of a base. 7-Fluoronaphthalen-1-ol, with its hydroxyl group, can act as a phenolic component in these reactions. By reacting with a difluorinated aromatic ketone, it can be incorporated into the polymer backbone, creating a fluorinated PAEK with a naphthalene (B1677914) moiety. This incorporation is anticipated to enhance the polymer's thermal stability and solubility while lowering its dielectric properties due to the presence of the fluorine atom. Research into novel fluorinated PAEKs has shown that such polymers exhibit high glass transition temperatures and thermal stability, with 5% weight loss temperatures often exceeding 500°C. They can form strong, flexible films with low dielectric constants and minimal water absorption.

| Property | Typical Value for Fluorinated PAEKs |

| 5% Weight Loss Temp. (TGA) | > 500 °C |

| Tensile Strength | 65-85 MPa |

| Dielectric Constant (1 MHz) | 2.6-2.9 |

| Water Absorption | < 0.30% |

This table presents typical property ranges for high-performance fluorinated poly(arylene ether ketone)s synthesized from various fluorinated monomers.

The development of novel monomers is fundamental to advancing polymer science. 7-Fluoronaphthalen-1-ol itself represents a key fluorinated monomer. Its structure can be chemically modified to create a range of new monomers with tailored properties for specific polymerization processes. For instance, the hydroxyl group can be reacted to introduce other polymerizable functionalities, expanding its utility. The development of such monomers is a strategic approach to creating polymers with precisely controlled properties, such as enhanced solubility, processability, and performance characteristics for specialized applications.

Electronic and Optical Materials

The inherent electronic properties of the naphthalene ring system, combined with the effects of fluorine substitution, make 7-Fluoronaphthalen-1-ol a compound of interest for electronic and optical materials.

In the field of electronics, materials with low dielectric constants are essential for manufacturing high-speed integrated circuits and semiconductors. Fluorinated polymers derived from monomers like 7-Fluoronaphthalen-1-ol are candidates for use as low-dielectric insulating layers, helping to reduce signal delay and power consumption in electronic devices. The rigid naphthalene structure contributes to the dimensional stability of these materials at elevated temperatures encountered during device fabrication and operation.

Naphthalene and its derivatives are well-known for their fluorescent properties. The introduction of a fluorine atom can modulate these properties, potentially leading to materials with unique emission spectra and quantum yields. While specific studies on the luminescent properties of 7-Fluoronaphthalen-1-ol are not widely reported, related fluorinated naphthalene and benzoxazole (B165842) derivatives have been investigated for their photoluminescent characteristics. These studies show that fluorination can lead to intense fluorescence, with some compounds exhibiting high quantum yields. This suggests that materials incorporating the 7-fluoronaphthalene moiety could be developed for applications in organic light-emitting diodes (OLEDs), sensors, and fluorescent probes.

Surface Science and Coating Applications

The low surface energy associated with fluorinated compounds is a key driver for their use in creating water- and oil-repellent surfaces.

Fluorinated polymers and materials derived from 7-Fluoronaphthalen-1-ol can be used to create hydrophobic and oleophobic coatings. Gas-phase fluorination is a known method for modifying polymer surfaces to create a thin, integrated fluorine-containing layer that significantly alters surface properties. These coatings are valuable for a wide range of applications, including anti-fouling surfaces, protective layers on electronic components, and creating biostable materials that resist microbial adhesion. The incorporation of the rigid and stable naphthalene unit from 7-Fluoronaphthalen-1-ol into such coatings could enhance their durability and wear resistance.

Modifying Surface Properties

There is no available research data to suggest that 7-Fluoronaphthalen-1-ol has been investigated for its ability to modify the surface properties of materials. Scientific studies on surface modification through fluorination typically focus on well-established fluorinated polymers or the direct fluorination of surfaces using fluorine gas, neither of which specifically involves this compound.

Development of Fluorinated Coatings

Similarly, the role of 7-Fluoronaphthalen-1-ol in the development of fluorinated coatings is not documented in the accessible scientific literature. Research in this area is extensive but concentrates on fluorinated acrylates, polyurethanes, and other polymers, with no specific mention of the polymerization or incorporation of 7-Fluoronaphthalen-1-ol into coating formulations.

Environmental Behavior and Fate of Fluorinated Naphthols

Environmental Partitioning and Mobility

The movement and distribution of 7-Fluoronaphthalen-1-ol in the environment are governed by its physicochemical properties, which determine its partitioning between air, water, soil, and biota.

The sorption of organic compounds to soil and sediment is a key process influencing their mobility and bioavailability. For non-polar compounds like naphthalene (B1677914), adsorption is primarily driven by hydrophobic interactions with soil organic matter. vt.edu The introduction of a hydroxyl group in 1-naphthol (B170400) increases its polarity, but it still exhibits significant sorption to soil, with reported Koc values suggesting low to moderate mobility. nih.govnih.gov

The presence of a fluorine atom in 7-Fluoronaphthalen-1-ol is expected to increase its hydrophobicity compared to 1-naphthol, which would likely lead to stronger adsorption to soil organic carbon. The sorption behavior of naphthalene derivatives has been shown to be influenced by the properties of the soil, such as organic carbon content and clay mineralogy. nih.gov For 1-naphthol, in soils with low organic carbon, interactions with clay surfaces can become a dominant sorption mechanism. nih.gov

Table 2: Estimated Physicochemical Properties and Environmental Partitioning of 7-Fluoronaphthalen-1-ol and Related Compounds

| Compound | Log Kow | Water Solubility (mg/L) | Estimated Koc | Expected Mobility in Soil |

| Naphthalene | 3.30 cdc.gov | 31 epa.gov | 112 - 9,333 nih.gov | High to Immobile |

| 1-Naphthol | 2.85 nih.gov | 866 nih.gov | ~522 (average) nih.gov | Low to Moderate |

| 7-Fluoronaphthalen-1-ol | >2.85 (estimated) | <866 (estimated) | >522 (estimated) | Low |

Data for 7-Fluoronaphthalen-1-ol are estimated based on the properties of 1-naphthol and the known effects of fluorination.

The transport of 7-Fluoronaphthalen-1-ol in aquatic and terrestrial systems will be largely dictated by its water solubility and sorption characteristics. Its expected lower water solubility and higher sorption potential compared to 1-naphthol suggest that it will have limited mobility in groundwater. wikipedia.org In surface waters, it is likely to partition to suspended solids and sediments. industrialchemicals.gov.au

In terrestrial systems, its movement will be retarded by its adsorption to soil organic matter. vt.edu Leaching to lower soil horizons and groundwater is expected to be minimal, particularly in soils with higher organic carbon content. Volatilization from moist soil surfaces may occur, but is likely to be less significant than for naphthalene due to the higher molecular weight and polarity imparted by the hydroxyl and fluoro groups. industrialchemicals.gov.au

Considerations for Environmental Risk Assessment

A comprehensive environmental risk assessment for 7-Fluoronaphthalen-1-ol would require more specific data on its persistence, bioaccumulation potential, and toxicity. Based on the available information for related compounds, several key considerations emerge:

Persistence: The presence of the C-F bond is likely to increase the environmental persistence of 7-Fluoronaphthalen-1-ol compared to its non-fluorinated counterpart. frontiersin.org

Bioaccumulation: With an estimated log Kow greater than 2.85, there is a potential for moderate bioaccumulation in aquatic organisms. nih.gov However, biotransformation, if it occurs, could reduce the bioaccumulation potential. nih.gov

Toxicity: Naphthalene and its derivatives are known to be toxic to aquatic organisms. nih.gov The ecotoxicity of 7-Fluoronaphthalen-1-ol would need to be determined, as the fluorine substituent could alter its toxicological profile. The potential formation of more persistent and toxic degradation products is also a concern. frontiersin.org

Given the data gaps, a precautionary approach should be taken when considering the potential environmental release of 7-Fluoronaphthalen-1-ol. Further research is needed to fully elucidate its environmental behavior and to conduct a thorough risk assessment. ca.govnih.gov

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.